3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)18-13(19)17-9-10-12(16-7-6-15-10)11-5-4-8-20-11/h4-8H,9H2,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBUCBWTLLWSKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NC=CN=C1C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with the pyrazine derivative.
Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes involving pyrazine or furan derivatives.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea involves its interaction with specific molecular targets. The furan and pyrazine rings can interact with enzymes or receptors, leading to modulation of their activity. The urea moiety can form hydrogen bonds with target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}carbamate
- 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}thiourea
Uniqueness
3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and pyrazine rings, along with the urea moiety, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Biological Activity
3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea can be described by its molecular formula and a molecular weight of 248.30 g/mol. The compound features a urea functional group linked to a tert-butyl group and a pyrazine moiety substituted with a furan ring.
Antitumor Activity
Recent studies have highlighted the antitumor properties of urea derivatives, including those similar to 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea. For instance, compounds within this class have demonstrated significant cytotoxic activity against various cancer cell lines, including:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |
| OVCAR-4 (Ovarian) | 28.7 | 15.9 | 27.9 |
| PC-3 (Prostate) | 15.1 | 27.9 | 15.1 |
These values suggest that urea derivatives exhibit a broad spectrum of antitumor activity, which could be attributed to their ability to inhibit critical cellular processes involved in cancer progression .
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. For example, certain urea derivatives have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various cellular processes including apoptosis and cell cycle regulation .
Antimicrobial Activity
In addition to antitumor effects, some studies indicate that urea derivatives may possess antimicrobial properties. Compounds structurally related to 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea have been evaluated for their minimum inhibitory concentrations (MIC) against pathogenic bacteria:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.03 - 0.06 |
| Streptococcus pyogenes | 0.06 - 0.12 |
| Haemophilus influenzae | 0.25 - 1 |
These findings suggest that compounds in this class may be effective against common bacterial infections, providing a potential avenue for therapeutic development .
Case Studies
Several case studies have documented the biological activity of urea derivatives similar to our compound of interest:
- Antitumor Efficacy : A study involving the synthesis of various urea derivatives demonstrated that specific modifications could enhance cytotoxicity against human cancer cell lines, indicating that structural variations significantly impact biological activity.
- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of urea derivatives against clinical isolates, revealing promising results that warrant further investigation into their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
